molecular formula C7H9ClN2O2 B12218176 Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12218176
M. Wt: 188.61 g/mol
InChI Key: XWFVFEVNHWXAPJ-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the chloromethylation of a pyrazole derivative. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc iodide or other Lewis acids may be employed to facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 3-(iodomethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific reactivity profile. The presence of the chloromethyl group allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its stability and ease of handling also contribute to its widespread use in research and industry .

Biological Activity

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in agricultural applications as a fungicide. This compound's structure allows it to interact with various biological targets, making it a subject of interest in both synthetic chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C7H8ClN3O2C_7H_8ClN_3O_2. Its structure features a chloromethyl group, which is critical for its biological activity.

The primary biological activity of this compound is attributed to its ability to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the energy metabolism of fungi, leading to reduced growth and viability. Molecular docking studies have shown that this compound forms stable interactions with key amino acid residues in the active site of succinate dehydrogenase, thereby elucidating its antifungal mechanism .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. It has been shown to be more effective than traditional fungicides such as boscalid. The compound's efficacy stems from its structural characteristics, which enhance its interaction with fungal enzymes .

Comparative Efficacy

A comparative analysis of several pyrazole derivatives highlights the antifungal potency of this compound:

Compound NameStructureAntifungal ActivityReference
This compoundStructureHigh against G. zeae and F. oxysporum
BoscalidStructureModerate
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidStructureModerate

Study on Antifungal Activity

In a study assessing the antifungal properties of various pyrazole derivatives, this compound demonstrated over 50% inhibition against G. zeae at a concentration of 100 µg/mL. This performance was superior compared to commercial fungicides .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the reaction of hydrazine derivatives with appropriate acylating agents. SAR studies have indicated that modifications to the chloromethyl group can significantly alter biological activity, suggesting avenues for developing more potent derivatives .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

methyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H9ClN2O2/c1-10-4-5(7(11)12-2)6(3-8)9-10/h4H,3H2,1-2H3

InChI Key

XWFVFEVNHWXAPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CCl)C(=O)OC

Origin of Product

United States

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